molecular formula C6H2Br2Cl2 B3196959 1,2-Dibromo-3,4-dichlorobenzene CAS No. 100191-48-8

1,2-Dibromo-3,4-dichlorobenzene

Cat. No.: B3196959
CAS No.: 100191-48-8
M. Wt: 304.79 g/mol
InChI Key: CSOWEPYJECMZOB-UHFFFAOYSA-N
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Description

1,2-Dibromo-3,4-dichlorobenzene is an organic compound with the molecular formula C₆H₂Br₂Cl₂. It is a derivative of benzene, where two bromine atoms and two chlorine atoms are substituted at the 1,2 and 3,4 positions, respectively. This compound is part of the broader class of halogenated benzenes, which are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-3,4-dichlorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of benzene derivatives. The reaction typically requires a catalyst such as iron(III) bromide or iron(III) chloride to facilitate the halogenation process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of bromine and chlorine gases in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine and chlorine atoms at the desired positions on the benzene ring .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-3,4-dichlorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different halogenated compounds .

Scientific Research Applications

1,2-Dibromo-3,4-dichlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dibromo-3,4-dichlorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in organic synthesis to create complex molecular structures .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromobenzene: Similar in structure but lacks the chlorine atoms.

    1,3-Dibromobenzene: Bromine atoms are positioned differently.

    1,4-Dibromobenzene: Bromine atoms are at the 1 and 4 positions.

    1,2-Dichlorobenzene: Contains chlorine atoms but no bromine.

    1,3-Dichlorobenzene: Chlorine atoms are positioned differently.

    1,4-Dichlorobenzene: Chlorine atoms are at the 1 and 4 positions

Uniqueness

1,2-Dibromo-3,4-dichlorobenzene is unique due to the presence of both bromine and chlorine atoms at specific positions on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable in various industrial and research applications .

Properties

IUPAC Name

1,2-dibromo-3,4-dichlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2Cl2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOWEPYJECMZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)Cl)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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